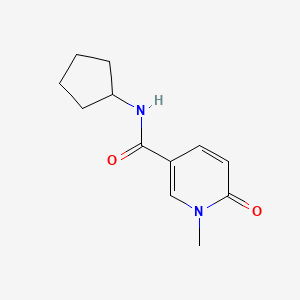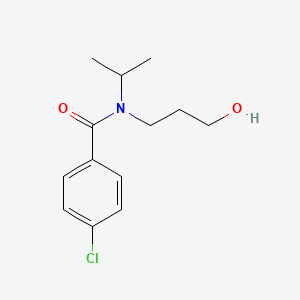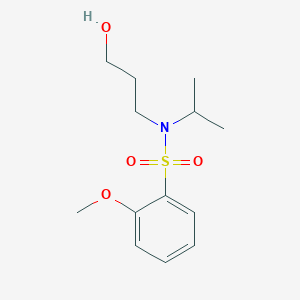![molecular formula C11H17N5O3 B7559706 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide, also known as EPPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPPA is a member of the pyridine family of compounds and is characterized by its nitro and carboxamide functional groups.
Scientific Research Applications
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Mechanism of Action
The mechanism of action of 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide has been shown to inhibit the activity of several enzymes, including tyrosine kinases and phosphatases, which play important roles in cancer cell signaling.
Biochemical and Physiological Effects:
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide has also been shown to have anti-inflammatory and antioxidant effects. These properties make it a potential candidate for the treatment of a wide range of diseases, including inflammatory disorders and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide is its high potency and specificity for certain enzymes and signaling pathways. This makes it a valuable tool for studying the molecular mechanisms of disease and for developing new therapies. However, 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide also has some limitations, including its relatively low solubility and stability in aqueous solutions. These limitations can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide. One area of interest is in the development of new cancer therapies that target specific signaling pathways and enzymes. Another area of interest is in the development of new anti-inflammatory and antioxidant therapies for the treatment of a wide range of diseases. Additionally, there is a need for further research into the pharmacokinetics and pharmacodynamics of 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide, including its absorption, distribution, metabolism, and excretion in vivo.
Synthesis Methods
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-5-nitropyridine with 3-chloropropylamine and ethylamine. The reaction proceeds through a series of steps, including nucleophilic substitution and condensation reactions, to form the final product. The purity and yield of 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide can be improved using various purification techniques, such as recrystallization and column chromatography.
properties
IUPAC Name |
2-[3-(ethylamino)propylamino]-5-nitropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-2-13-4-3-5-14-11-9(10(12)17)6-8(7-15-11)16(18)19/h6-7,13H,2-5H2,1H3,(H2,12,17)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIXJSPMFOXPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)

![2-[1-(2-Ethoxyphenyl)ethylamino]propanoic acid](/img/structure/B7559635.png)
![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)



![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)


![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)